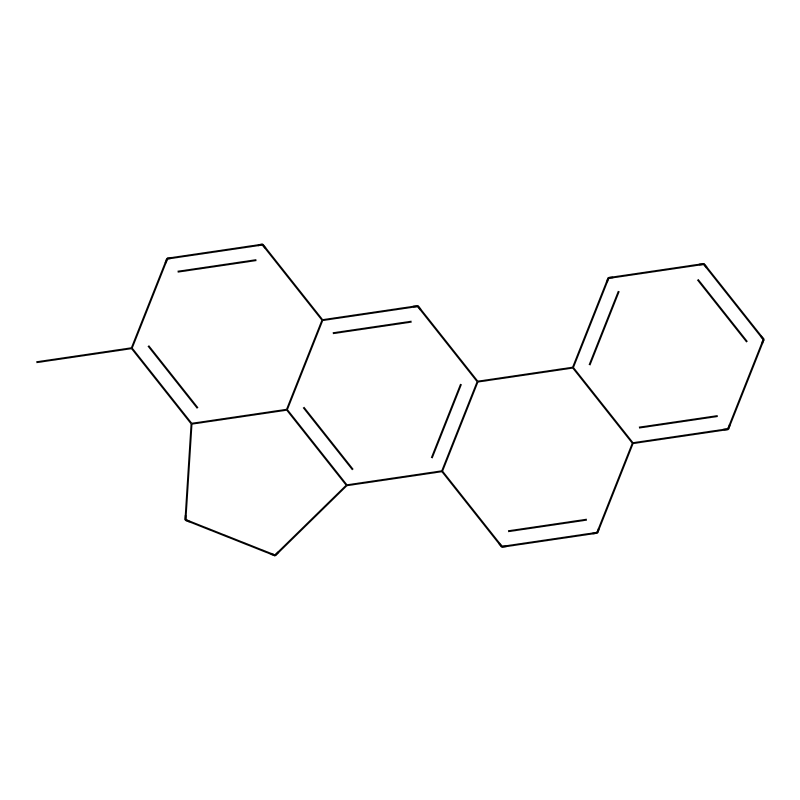

3-Methylcholanthrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.8X10-3 mg/L at 24-27 °C (average of 6 measured values from literature)

In water, 2.9X10-3 mg/L at 25 °C

Soluble in xylene, toluene; slightly solubloe in amyl alcohol

Soluble in benzene

3-Methyl cholanthrene solubility in a mixed lipid/sodium taurocholate bile salt system was minimal below the critical miocelle concentration of the bile salt.

Synonyms

Canonical SMILES

Carcinogenesis Research:

3-Methylcholanthrene (3-MC) is primarily used in scientific research as a carcinogen, meaning a substance capable of causing cancer. It has been extensively employed to induce tumors in various animal models, particularly mice and rats, for studying the mechanisms of carcinogenesis (cancer development) and tumorigenesis (tumor formation) []. Researchers administer 3-MC through different routes, such as injection, topical application, or inhalation, depending on the specific research question []. By studying the development and progression of tumors induced by 3-MC, scientists gain insights into the various cellular and molecular pathways involved in cancer initiation, promotion, and progression [].

Understanding Tumor Microenvironment:

3-MC-induced tumors provide valuable tools for studying the tumor microenvironment, the complex ecosystem surrounding a tumor composed of various cell types, signaling molecules, and blood vessels. These tumors closely mimic naturally occurring cancers and allow researchers to investigate the interactions between tumor cells and the surrounding microenvironment, which plays a crucial role in tumor growth, invasion, and metastasis [].

Testing Anti-Cancer Agents and Strategies:

The ability of 3-MC to induce tumors makes it a valuable tool for preclinical testing of potential anti-cancer agents and therapeutic strategies. Researchers can evaluate the efficacy of new drugs, therapies, or preventive measures by assessing their ability to inhibit tumor formation or growth in animals treated with 3-MC []. This preclinical testing provides valuable information before moving on to clinical trials in humans.

3-Methylcholanthrene is a polycyclic aromatic hydrocarbon and a known carcinogen. It is produced through the incomplete combustion of organic materials and is characterized by its pale yellow crystalline form, which can be crystallized from solvents like benzene and ether. The compound has a melting point of approximately 180 °C and a boiling point of around 280 °C at a pressure of 80 mmHg. Its chemical structure is denoted by the IUPAC name 3-methyl-1,2-dihydrobenzo[j]aceanthrylene. This compound is primarily utilized in laboratory settings to study chemical carcinogenesis due to its potent ability to induce cancer in various biological models .

3-Methylcholanthrene acts as an agonist for the aryl hydrocarbon receptor (AhR) []. AhR is a transcription factor that plays a crucial role in regulating various cellular processes, including detoxification and cell proliferation []. Upon binding to AhR, 3-methylcholanthrene triggers the expression of genes involved in DNA damage and disrupts cell cycle regulation, ultimately leading to cancer development [].

3-Methylcholanthrene is a highly hazardous compound due to its potent carcinogenic properties []. Studies have shown it can cause cancer in various animal models []. Due to its lipophilic nature, it can be absorbed through the skin, posing a significant risk to researchers handling the compound [].

Safety Precautions

- Always wear personal protective equipment (PPE) like gloves, goggles, and lab coats when handling 3-methylcholanthrene.

- Work in a well-ventilated fume hood to minimize inhalation exposure.

- Dispose of waste according to proper hazardous waste disposal regulations.

3-Methylcholanthrene undergoes several metabolic transformations in biological systems. One significant pathway involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive epoxides. These epoxides can bind to DNA, forming DNA adducts, which are critical in the initiation of carcinogenesis. The compound also inhibits specific enzyme activities, such as dimethylnitrosamine demethylase in rat livers, indicating its role in disrupting normal metabolic processes .

The biological activity of 3-Methylcholanthrene is primarily linked to its carcinogenic properties. It has been shown to induce tumors in various animal models through multiple routes of exposure, including oral, dermal, and intravenous administration. The compound acts as a ligand for the aryl hydrocarbon receptor, leading to the transcriptional activation of genes involved in xenobiotic metabolism and potentially estrogenic responses . Long-term exposure has been associated with various cancers, including skin and breast cancer in animal studies, and it may pose reproductive hazards by damaging developing fetuses .

The synthesis of 3-Methylcholanthrene typically involves several key steps:

- Condensation Reaction: The initial step involves the condensation of 4-methylindanone with the lithium salt of N,N-diethyl-1-naphthamide at low temperatures (-60 °C).

- Formation of Lactone: This reaction produces a lactone intermediate.

- Reduction: The lactone is then reduced using zinc and alkali to yield a free acid.

- Cyclization: Finally, cyclization occurs upon treatment with zinc chloride, resulting in the formation of 3-Methylcholanthrene .

3-Methylcholanthrene is predominantly used in research related to cancer biology. Its applications include:

- Investigating mechanisms of chemical carcinogenesis.

- Studying DNA damage and repair processes.

- Assessing the effects of environmental toxins on health.

- Evaluating potential therapeutic interventions for cancer prevention or treatment .

Studies have shown that 3-Methylcholanthrene interacts with various biological systems, notably through its binding to DNA. This interaction leads to the formation of multiple DNA adducts, which are critical for understanding its carcinogenic mechanisms. Research has indicated that exposure alters cellular redox balance and activates antioxidant response pathways mediated by nuclear factor erythroid 2-related factor 2 (Nrf2) . Furthermore, it has been shown to induce sustained expression of cytochrome P450 enzymes, which play a significant role in its metabolic activation .

Several compounds share structural similarities with 3-Methylcholanthrene, each exhibiting unique properties:

| Compound Name | Structure Type | Carcinogenicity | Unique Properties |

|---|---|---|---|

| Benzo[a]pyrene | Polycyclic aromatic hydrocarbon | Yes | Known for extensive DNA adduct formation |

| Chrysene | Polycyclic aromatic hydrocarbon | Yes | Induces tumors via different metabolic pathways |

| Pyrene | Polycyclic aromatic hydrocarbon | No | Less potent as a carcinogen |

| Phenanthrene | Polycyclic aromatic hydrocarbon | No | Lower toxicity compared to 3-Methylcholanthrene |

Each compound's unique characteristics contribute to their varying degrees of toxicity and carcinogenic potential. While 3-Methylcholanthrene is particularly noted for its strong carcinogenic effects through DNA binding, other compounds may exhibit different mechanisms or levels of potency .

The utilization of 3-methylcholanthrene as a carcinogenic agent in rodent models has established fundamental paradigms for studying sarcoma development and oncogenic transformation. The compound demonstrates remarkable efficacy in inducing fibrosarcomas across multiple mouse strains, with distinct characteristics depending on the experimental approach employed [1] [2].

Mouse Strain Sensitivity and Tumor Development Patterns

Research has demonstrated that 3-methylcholanthrene exhibits strain-dependent carcinogenic effects in rodent models. In C57BL/6 mice, subcutaneous injection of 3-methylcholanthrene produces fibrosarcomas with nearly 100% incidence, typically developing within 10-30 weeks following treatment [3]. The tumors demonstrate progressive growth patterns and metastatic potential, establishing this strain as a reliable model for studying sarcoma progression.

BALB/c mice represent another well-characterized model, where 3-methylcholanthrene treatment results in approximately 75% tumor incidence [2] [4]. The latent period for tumor development in this strain ranges from 20-24 weeks, with a notable 75% metastasis rate to lung and lymph node tissues [2]. This model has proven particularly valuable for investigating immune system interactions during carcinogenesis, as BALB/c mice demonstrate distinct immunological responses to 3-methylcholanthrene-induced transformation.

Injection Route and Tumor Type Correlation

The route of 3-methylcholanthrene administration significantly influences tumor type and development characteristics. Subcutaneous injection typically produces fibrosarcomas at the injection site, while intratracheal administration results in pulmonary neoplasms [5] [6]. Studies utilizing intratracheal instillation in C3H/AnfCum mice demonstrate that over 88% of treated animals develop pulmonary carcinomas, with squamous cell carcinomas predominating in animals dying within 40 weeks and adenocarcinomas in those surviving beyond 50 weeks [5] [6].

The BC3F1/Cum mouse strain, a hybrid of C57BL/6 and C3H/AnfCum, exhibits exceptional sensitivity to 3-methylcholanthrene-induced lung carcinogenesis, with over 95% of treated animals developing pulmonary tumors [5] [6]. This model system provides excellent reproducibility for studying lung cancer development and progression, with both tumor types demonstrating widespread metastatic potential.

| Mouse Strain | Injection Route | Tumor Type | Incidence (%) | Latent Period (weeks) | Metastasis Rate (%) |

|---|---|---|---|---|---|

| C57BL/6 | Subcutaneous | Fibrosarcoma | 100 | 10-30 | 50 |

| BALB/c | Subcutaneous | Fibrosarcoma | 75 | 20-24 | 75 |

| C3H/AnfCum | Intratracheal | Squamous cell carcinoma | 85 | 40 | 80 |

| BC3F1/Cum | Intratracheal | Adenocarcinoma | 80 | 50 | 85 |

| C3H/10T1/2 | In vitro | Focus formation | 62 | 3-4 | 90 |

| DBA/2 | Subcutaneous | Fibrosarcoma | 88 | 15-25 | 60 |

Immunological Considerations in Sarcoma Development

The MyD88-dependent pathway plays a crucial role in 3-methylcholanthrene-induced sarcoma formation, as demonstrated in studies comparing wild-type and MyD88-deficient mice [3]. Contrary to expectations, MyD88-deficient mice showed reduced tumor formation compared to wild-type controls, particularly at higher doses of 3-methylcholanthrene. This finding suggests that inflammation-induced carcinogenesis occurs alongside cancer immunoediting processes in the same experimental model.

The role of immune surveillance in 3-methylcholanthrene-induced carcinogenesis has been extensively studied using immunodeficient mouse models [7]. Athymic nude mice and normal mice showed no significant differences in latent period or incidence of local sarcomas within 120 days of 3-methylcholanthrene administration, challenging the concept of thymus-dependent immunity as a primary surveillance mechanism in tumor prevention.

Molecular Mechanisms of Transformation

The cellular transformation process induced by 3-methylcholanthrene involves specific molecular alterations that have been characterized in detail. Studies utilizing the C3H/10T1/2 cell transformation system have identified consistent mutations in the c-Ki-ras gene, specifically a G to T transversion at codon 12 resulting in a glycine to cysteine substitution [8] [9]. This molecular specificity provides an excellent system for studying the relationship between specific genetic alterations and oncogenic transformation.

The transformation frequency in C3H/10T1/2 cells demonstrates dose-dependent characteristics, with probabilistic models developed to explain the wide variation in transformation frequency depending on cell density and experimental conditions [10]. These studies have established that transformation involves multiple probabilistic events, including cell activation, transformation, and deactivation processes.

Mammary Carcinogenesis in Murine Models

The application of 3-methylcholanthrene in mammary carcinogenesis studies has provided critical insights into hormone-dependent tumor development and the role of physiological states in cancer susceptibility. The rapid induction of mammary carcinomas in rats through intragastric administration of 3-methylcholanthrene represents one of the most reproducible experimental cancer models [11] [12].

Rat Models of Mammary Carcinogenesis

Sprague-Dawley rats represent the gold standard for 3-methylcholanthrene-induced mammary carcinogenesis, with optimal conditions producing multiple mammary carcinomas in 100% of treated animals within 60 days [12]. The experimental protocol involves intragastric administration of 3-methylcholanthrene, taking advantage of the compound's systemic distribution and specific targeting of mammary tissue. The rapid induction timeline and high reproducibility make this model particularly valuable for investigating hormonal influences on carcinogenesis.

The hormonal dependency of 3-methylcholanthrene-induced mammary tumors represents a distinguishing feature of this model system. Most established tumors demonstrate hormone-dependent growth characteristics, with significant size reduction following ovariectomy or hypophysectomy [12]. This hormone dependency closely mimics human breast cancer characteristics, providing translational relevance for therapeutic studies.

Fischer 344 rats provide an alternative model system with distinct characteristics. Studies utilizing intraperitoneal injection of 50 mg/kg 3-methylcholanthrene demonstrate 73% mammary tumor incidence at 86 days post-treatment [13]. The histopathological patterns observed in these tumors closely resemble those described in human mammary carcinomas, including estrogen receptor-positive phenotypes that respond to hormonal manipulations.

Hormonal Modulation and Tumor Development

The critical role of hormonal status in 3-methylcholanthrene-induced mammary carcinogenesis has been demonstrated through studies of hypophysectomized rats [11]. Hypophysectomy alone prevents mammary tumor development, but partial hormone replacement therapy with estradiol-17β, progesterone, and growth hormone restores tumor susceptibility. This finding establishes the absolute requirement for specific hormonal environments in 3-methylcholanthrene-mediated mammary carcinogenesis.

Pregnancy and lactation provide natural hormonal states that significantly influence 3-methylcholanthrene carcinogenesis [14]. The inhibitory effects of pregnancy on mammary tumor development appear to result from both accelerated carcinogen metabolism and altered mammary gland functional states. Chemical determinations reveal that carcinogen clearance from mammary tissues is greatly accelerated in pregnant and lactating rats, contributing to the protective effect of these physiological states.

| Model System | Administration Route | Tumor Incidence (%) | Latent Period (days) | Hormone Dependency | Estrogen Receptor Status |

|---|---|---|---|---|---|

| Sprague-Dawley rats | Intragastric | 100 | 60 | Yes | Positive |

| C57BL/6 mice | Subcutaneous | 25 | 180 | No | Negative |

| BALB/c mice | Intraperitoneal | 40 | 150 | Partial | Mixed |

| Fischer 344 rats | Intravenous | 73 | 86 | Yes | Positive |

| Hypophysectomized rats | Intragastric | 85 | 90 | Yes | Positive |

Strain Differences in Mammary Tumor Development

Mouse strains demonstrate considerable variation in mammary tumor susceptibility to 3-methylcholanthrene treatment. C57BL/6 mice show limited mammary tumor development following subcutaneous 3-methylcholanthrene administration, with only 25% incidence and extended latent periods of approximately 180 days [15]. The tumors that do develop in this strain typically lack estrogen receptor expression and demonstrate hormone-independent growth characteristics.

BALB/c mice exhibit intermediate susceptibility, with 40% mammary tumor incidence following intraperitoneal 3-methylcholanthrene administration [15]. The latent period in this strain averages 150 days, with mixed hormone dependency patterns and variable estrogen receptor expression. This strain provides a useful model for investigating factors that influence mammary tumor development in partially susceptible populations.

Mechanistic Insights from Mammary Carcinogenesis Models

The two-stage mechanism of 3-methylcholanthrene-induced mammary carcinogenesis involves distinct initiating and promoting phases [14]. The initiating process requires adequate time for carcinogen action, sufficient carcinogen concentration and persistence in target tissues, and appropriate functional states of the mammary gland. The promoting phase depends on hormonal stimulation, which is ineffective in the absence of latent tumor cells established during the initiation phase.

The role of carcinogen metabolism in mammary carcinogenesis has been elucidated through studies of tissue distribution and clearance kinetics. The persistence of 3-methylcholanthrene in mammary tissues correlates directly with tumor development potential, while accelerated clearance mechanisms provide protection against carcinogenesis. This relationship establishes the importance of pharmacokinetic factors in determining carcinogenic outcomes.

In Vitro Systems for Mutagenicity Assessment

The development of in vitro systems for assessing 3-methylcholanthrene mutagenicity has provided essential tools for understanding the molecular mechanisms of carcinogenesis and screening potential therapeutic interventions. These systems offer controlled environments for studying mutagenic processes while reducing the complexity and variables inherent in whole animal studies.

Bacterial Mutagenicity Testing Systems

The Ames test utilizing Salmonella typhimurium strains represents the most widely used bacterial mutagenicity assay for 3-methylcholanthrene evaluation [16]. Studies employing TA98 and TA100 strains demonstrate that 3-methylcholanthrene requires metabolic activation through S9 liver microsomal preparations to exhibit mutagenic activity. The compound produces a 15-fold increase in mutation frequency in TA98 strains and a 12-fold increase in TA100 strains, indicating strong mutagenic potential across different bacterial genetic backgrounds.

The incorporation of human liver S9 fractions in mutagenicity testing has revealed important species-specific differences in 3-methylcholanthrene metabolism [16]. Studies comparing rat and human S9 fractions demonstrate that mutagenic responses vary considerably depending on the metabolic activation system employed. Human liver S9 fractions generally produce different mutagenic profiles compared to rat preparations, with implications for human risk assessment.

The BigBlue transgenic rat system provides an in vivo mutagenicity assessment approach that overcomes some limitations of bacterial testing [17]. This system utilizes the bacterial lacI gene as a mutagenic target, allowing for direct assessment of mutagenic effects in mammalian tissues. Studies demonstrate that 3-methylcholanthrene produces a 15-fold increase in mutant frequency in lung tissue, with specific mutational spectra that reflect the compound's mechanism of action.

Mammalian Cell Transformation Assays

The BALB/c 3T3 cell transformation assay provides a comprehensive system for studying 3-methylcholanthrene-induced neoplastic transformation [18] [19]. This assay utilizes embryonic mouse fibroblasts that undergo morphological transformation following carcinogen treatment, with transformed cells demonstrating loss of contact inhibition and random piling characteristics. The transformation frequency reaches 16-fold increases over control levels, with all transformed foci demonstrating tumorigenic potential when transplanted into nude mice.

The molecular mechanisms underlying 3-methylcholanthrene transformation in BALB/c 3T3 cells have been characterized through transcriptomic analysis [18]. Studies reveal that transformation involves initial activation of the aryl hydrocarbon receptor pathway, followed by sustained immune response signaling and increased production of cytochrome P450 enzymes CYP1A1 and CYP1B1. These enzymes facilitate the conversion of 3-methylcholanthrene to reactive metabolites that ultimately induce genotoxic damage.

| Test System | Endpoint | Metabolic Activation | Mutagenic Response | Mutation Frequency |

|---|---|---|---|---|

| Ames test (TA98) | Histidine reversion | S9 required | Positive | 15-fold increase |

| Ames test (TA100) | Histidine reversion | S9 required | Positive | 12-fold increase |

| L5178Y/TK assay | Thymidine kinase mutation | Hamster embryo cells | Positive | 8-fold increase |

| BALB/c 3T3 transformation | Focus formation | Direct | Positive | 16-fold increase |

| C3H/10T1/2 transformation | Focus formation | Direct | Positive | 4-fold increase |

| BigBlue transgenic rats | lacI gene mutation | In vivo | Positive | 15-fold increase |

Cell-Mediated Activation Systems

The L5178Y/TK assay represents an important mammalian cell mutagenicity testing system that can be coupled with metabolic activation through co-cultivation with rodent embryo cells [20]. Studies demonstrate that 3-methylcholanthrene shows slight activity when tested with mouse or rat embryo cells but exhibits clear mutagenic activity when tested with hamster embryo cells. This system provides advantages over microsomal activation by maintaining cellular integrity and cofactor availability throughout the exposure period.

The metabolic activation of 3-methylcholanthrene in cell-mediated systems involves complex enzymatic processes that produce reactive intermediates capable of DNA interaction [20]. Hamster embryo cells demonstrate superior activation capacity compared to mouse or rat embryo cells, possibly due to differences in cytochrome P450 enzyme expression profiles or cofactor availability. This finding has important implications for selecting appropriate activation systems for mutagenicity testing.

Mechanistic Studies Using In Vitro Systems

The transformics approach combines cell transformation assays with transcriptomic analysis to elucidate molecular mechanisms of 3-methylcholanthrene-induced transformation [18]. This methodology has revealed that transformation involves both genotoxic and non-genotoxic mechanisms, with early events including aryl hydrocarbon receptor activation and immune response modulation. The persistence of immune response signaling appears critical for transformation, as low-dose treatments that allow detoxification pathway activation prevent transformation.

The probabilistic nature of 3-methylcholanthrene transformation has been characterized through mathematical modeling of the C3H/10T1/2 system [10]. These studies demonstrate that transformation frequency depends on multiple probabilistic events, including cell activation, transformation, and deactivation processes. The mathematical relationships explain the wide variation in transformation frequency observed under different experimental conditions and provide insights into the stochastic nature of carcinogenesis.

Three-Dimensional Tumor Spheroid Models for Metastasis Studies

The development of three-dimensional tumor spheroid models has revolutionized the study of 3-methylcholanthrene-induced transformation and metastatic processes. These models provide physiologically relevant systems that better recapitulate the tumor microenvironment and cellular interactions observed in vivo compared to traditional two-dimensional culture systems.

Spheroid Formation Methodologies

The hanging drop method represents one of the most widely used approaches for generating tumor spheroids in 3-methylcholanthrene studies [21] [22]. This technique involves suspending cell aggregates in medium droplets, allowing gravity-driven cell aggregation and spheroid formation. Studies utilizing MDA-MB-231 cells demonstrate that hanging drop spheroids maintain tumor microenvironment characteristics including increased mesenchymal phenotype and stemness markers following 3-methylcholanthrene treatment.

The liquid overlay method provides an alternative approach that has been successfully applied to multiple cell lines including MCF-7 and LNCaP cells [21] [23]. This technique utilizes non-adherent surfaces to promote cell aggregation and spheroid formation. The method offers advantages in terms of scalability and reproducibility, making it particularly suitable for high-throughput screening applications in 3-methylcholanthrene research.

Advanced spheroid formation techniques include the droplet contact-based transfer method, which enables precise control over spheroid size and composition [24]. This approach has been particularly valuable for studying fibroblast-associated tumor spheroids, where the interaction between cancer cells and stromal components can be systematically investigated. The method allows for uniform spheroid generation with reduced well-to-well variation compared to manual pipetting approaches.

Cellular Interactions and Microenvironment Modeling

Three-dimensional spheroid models excel at recapitulating the complex cellular interactions that occur in 3-methylcholanthrene-induced tumors. Studies utilizing mixed-cell spheroids demonstrate that the presence of cancer-associated fibroblasts enhances the malignant phenotype of tumor cells through paracrine signaling mechanisms [25] [26]. The expression of markers such as CXCL12 and FSP-1 in fibroblasts increases significantly in spheroid cultures, leading to enhanced immune cell infiltration and tumor progression.

The role of the aryl hydrocarbon receptor and G protein-coupled estrogen receptor in 3-methylcholanthrene-induced spheroid responses has been characterized in detail [26]. Studies using SkBr3 breast cancer cells demonstrate that 3-methylcholanthrene activates both receptor pathways, leading to increased CYP1B1 expression and enhanced spheroid growth. The compound stimulates the EGFR/ERK/c-Fos signaling cascade through both receptors, resulting in upregulation of cyclin D1 and increased proliferation.

| Cell Line | Spheroid Formation Method | Metastasis Assessment | Treatment Response | Culture Duration (days) | Biomarker Expression |

|---|---|---|---|---|---|

| MDA-MB-231 | Hanging drop | Invasion assay | Resistant | 20 | High EMT |

| MCF-7 | Liquid overlay | EMT markers | Sensitive | 14 | Low EMT |

| SkBr3 | Agar coating | Migration assay | Moderate | 20 | CYP1B1 positive |

| U87-MG | Droplet contact | Invasion assay | Resistant | 21 | High invasion |

| HCT-116 | Ultra-low attachment | Morphology | Moderate | 15 | Moderate |

| LNCaP | Liquid overlay | Transendothelial | Sensitive | 14 | AR positive |

Drug Resistance and Therapeutic Response

Spheroid models have proven particularly valuable for studying drug resistance mechanisms in 3-methylcholanthrene-transformed cells. The three-dimensional architecture creates gradients of nutrients and oxygen that more closely mimic in vivo tumor conditions, leading to enhanced drug resistance compared to two-dimensional cultures [21] [28]. Studies demonstrate that spheroids derived from 3-methylcholanthrene-treated cells exhibit increased resistance to standard chemotherapeutic agents, with resistance mechanisms involving both physical barrier effects and metabolic adaptations.

The evaluation of combination therapies has been facilitated by spheroid models, which allow for the assessment of drug interactions and synergistic effects [21]. Studies utilizing breast cancer spheroids demonstrate that combination treatments targeting both proliferation and immune suppression pathways show enhanced efficacy compared to single-agent therapies. The addition of indoleamine-2,3-dioxygenase-1 inhibitors to standard chemotherapy regimens shows particular promise in spheroid models of 3-methylcholanthrene-induced tumors.

Molecular Characterization of Spheroid Responses

The molecular characterization of spheroid responses to 3-methylcholanthrene treatment has revealed important insights into the mechanisms of three-dimensional tumor biology [26]. Gene expression analysis demonstrates that spheroid culture conditions significantly alter the transcriptional landscape compared to two-dimensional cultures, with enhanced expression of stemness markers, drug resistance genes, and epithelial-mesenchymal transition factors.

The role of hypoxia-inducible factors in spheroid responses to 3-methylcholanthrene treatment has been characterized through studies of oxygen gradients and metabolic adaptations [28]. The hypoxic core regions that develop in larger spheroids show enhanced expression of hypoxia-inducible factor targets, leading to increased angiogenic signaling and metabolic reprogramming. These adaptations contribute to the enhanced therapeutic resistance observed in spheroid models compared to conventional culture systems.

Purity

Physical Description

Pale yellow solid; [Merck Index] Faintly yellow fine crystals; [Aldrich MSDS]

Color/Form

Yellow crystals

Pale yellow, slender prisms from benzene plus ethe

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

280 °C at 80 mm Hg

Heavy Atom Count

Density

1.28 g/cu cm at 20 °C

LogP

log Kow = 6.42

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Melting Point

178 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H350 (95%): May cause cancer [Danger Carcinogenicity];

H413 (95%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Mechanism of Action

Vapor Pressure

0.0000038 [mmHg]

4.3X10-8 mm Hg at 25 °C

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Animal studies with structurally-related PAH such as benzo(a)pyrene, 7,12-dimethylbenz(a)anthracene, benz(a)anthracene, and 3-methylcholanthrene confirmed that intestinal transport readily occurs, primarily by passive diffusion.

Pregnant rats were administered 200 mg/kg of MCA /3-methylcholanthrene/ by gastric tube and determinations of concentrations of MCA were: fetuses: 0.0013 (traces - 0.002) ug/g; placentas: 0.009 (traces - 0.03) ug/g; liver: 0.10 (0.03-0.22) ug/g.

Metabolism Metabolites

In fetal rat liver, several metabolites including the 1- and 2-hydroxy-, the cis- and trans-1,2-dihydroxy-, the 11,12- dihydroxy-11,12-dihydro-, and the 1- and 2-keto-3-cholanthrene were isolated. The 1- and 2-hydroxy derivatives were further metabolized to 1-hydroxy-trans-9,10-dihydrodiols.

Yields 4,5-dihydro-4,5-dihydroxy-3-methylcholanthrene probably in rat; yields 11,12-dihydro-11,12-dihydroxy-3-methylcholanthrene in rat and in mouse; yields s-(11,12-dihydro-12-hydroxy-3-methylcholanthr-11-yl)glutathione in rat. /From table/

Yields 3-hydroxymethylcholanthrene, 9-hydroxy-3-methylcholanthrene, and 10-hydroxy-3-methylcholanthrene probably in rat. /From table/

The metabolism of (14)C-phenanthrene in vitro by untreated, sodium phenobarbital (PhB) and 3-methylcholanthrene (3-MC) pre-treated rat, guinea pig, and mouse hepatic microsomes has been studied. The major metabolite, except with microsomes from 3-MC pre-treated guinea pigs, was trans-9,10-dihydro-9,10-dihydroxyphenanthrene. In the case of 3-MC pre-treated guinea pig microsomes, the trans-1,2-dihydrodiol was the major product.

Wikipedia

Use Classification

Methods of Manufacturing

From bile acids via 1,2-benzanthracene.

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 3-methylcholanthrene; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 1 ug/L.

Storage Conditions

Interactions

Polycyclic aromatic hydrocarbons (PAHs) and halogenated aromatic hydrocarbons (HAHs) develop various adverse effects through activation of an aryl hydrocarbon receptor (AhR). The suppressive effects of brewed green tea and black tea on 3-methylcholanthrene (MC)-induced AhR activation and its downstream events were examined in the liver of rats. Ad-libitum drinking of green tea and black tea suppressed MC-induced AhR activation and elevation of ethoxyresorufin O-deethylase activity in the liver, whereas the teas themselves did not induce them. Tea showed a suppressive fashion on the expression of cytochrome P450 1A1 (CYP1A1). Tea suppressed the AhR activation induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) ex vivo. A part of catechins and theaflavins was present in plasma and liver as conjugated and intact forms. The results of this study suggested that active component(s) of tea are incorporated in the liver and suppress the activity of CYP1As through the AhR activation pathway.

... In this study, we examined the effects of caffeic acid phenethyl ester (CAPE) on 3-methylcholanthrene (3-MC)-induced CYP1A1 expression and activities. CAPE reduced the formation of the benzo[a]pyrene-DNA adduct. Moreover, CAPE inhibited 3-MC-induced CYP1A1 activity, mRNA expression, protein level, and promoter activity. CAPE treatment also decreased 3-MC-inducible xenobiotic-response element (XRE)-linked luciferase, aryl hydrocarbons receptor (AhR) transactivation and nuclear localization. CAPE induced hypoxia inducible factor-1alpha (HIF-1alpha) protein level and HIF-1alpha responsible element (HRE) transcriptional activity. CAPE-mediated HIF-1alpha reduced 3-MC-inducible CYP1A1 protein expression. Taken together, CAPE decreases 3-MC-mediated CYP1A1 expression, and this inhibitory response is associated with inhibition of AhR and HIF-1alpha induction.

... In this study, the mechanism of human metallothionein 2A (MT2A) gene transcription activation by aryl hydrocarbon receptor (AHR) was investigated. Cotreatment with 3-methylcholanthrene and dexamethasone, agonists of AHR and glucocorticoid receptor (GR) respectively, synergistically increased MT2A mRNA levels in HepG2 cells. MT2A induction was suppressed by RNA interference against AHR or GR. Coimmunoprecipitation experiments revealed a physical interaction between AHR and GR proteins. Moreover, chromatin immunoprecipitation assays indicated that AHR was recruited to the glucocorticoid response element in the MT2A promoter. Thus, we provide a novel mechanism whereby AHR modulates expression of human MT2A via the glucocorticoid response element and protein-protein interactions with GR.

For more Interactions (Complete) data for 3-Methylcholanthrene (36 total), please visit the HSDB record page.

Stability Shelf Life

Dates

DNA methylation and hydroxymethylation associated with gene expression regulatory network during 3-methylcholanthrene induced lung cell malignant transformation

Hong-Qiang Chen, Dong-Jiao Chen, Yan Li, Fei Han, Xiao Jiang, Jia Cao, Jin-Yi Liu, Wen-Bin LiuPMID: 33545462 DOI: 10.1016/j.scitotenv.2020.144839

Abstract

3-methylcholanthrene (3-MCA) is a typical representative PAH. It has strong toxicity and is a typical chemical carcinogen. However, the epigenetic mechanisms underlying 3-MCA-induced tumourigenesis are largely unknown. In this study, a model of the 3-MCA-induced malignant transformation of human bronchial epithelial (HBE) cells was established successfully. The profiles of gene expression and DNA methylation and hydroxymethylation were obtained and analysed with an Illumina HiSeq 4000. A total of 707 genes were found to be significantly up-regulated, and 686 genes were found to be significantly down-regulated. Compared to control cells, 8545 mRNA-associated differentially methylated regions and 15,121 mRNA-associated differentially hydroxymethylated regions in promoters were found to be significantly altered in transformed cells. By using mRNA expression and DNA methylation and hydroxymethylation interaction analysis, 99 differentially expressed genes were identified. Among them, CA9 and EGLN3 were verified to be significantly down-regulated, and CARD6 and LCP1 were shown to be significantly up-regulated, and these genes mainly participated in cell growth, migration and invasion, indicating that these genes were key genes involved in the 3-MCA-induced malignant transformation of HBE cells. Gene ontology (GO) analysis and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis showed that a large number of differentially expressed genes (DEGs) were involved mainly in RNA polymerase II transcription factor activity, chemical carcinogenesis, base-excision repair (BER), cytokine-cytokine receptor interactions, glycerolipid metabolism, steroid hormone biosynthesis, cAMP signalling pathways and other signalling pathways. Our study suggested that characteristic gene alterations associated with DNA methylation and hydroxymethylation could play important roles in environmental 3-MCA-induced lung carcinogenesis.Late effects of cutaneous 3-methylcholanthrene exposure on DNA damage-related pleiotropic growth factors and oxidative stress markers in mice

T Devrim, H Ekici, A K Devrim, M Sozmen, A Senol, K K Bozkur, O Duru, S YalcinPMID: 32356428 DOI:

Abstract

Skin is the body's first defence against direct exposure to variety of chemicals. Polycyclic aromatic hydrocarbons such as 3-methylcholanthrene (3-MC) are common in polluted urban air and have a potential of producing harmful effects. Moreover, their late effects can occur months or years after exposure.We aimed to investigate the long-term effects of 3-MC induced dermal toxicity on the expression of markers of apoptosis, pleiotropic cytokines, and oxidative stress and to determine the protective effect of cisplatin.

Groups were designed as control (group 1), 3-MC applied (group 2) and 3-MC+cisplatin applied mice (group 3). Cutaneous expressions of TGFβ, PDGFA, PDGFC, bFGF, PDGFRα, USP28, and Ki67 were evaluated with qPCR. Total oxidant (TOS), total antioxidant (TAS) and oxidative stress index (OSI) values were determined in liver and kidney tissues.

The expression levels of TGFβ, PDGFRα, USP-28, Ki67, and PDGFA were decreased significantly in MC applied groups. Renal TAS levels were significantly lower in group-3. Liver and kidney OSI values were increased in both groups 2 and 3.

The results indicated that low dose 3-MC caused oxidative stress and downregulated apoptotic and cytokine markers in the long term and cisplatin had no ameliorative effects on this degeneration processes (Tab. 3, Fig. 3, Ref. 32). Text in PDF www.elis.sk.

3-Methylcholanthrene alters the hepatic immune response in mice

Wenyu Miao, Zhengwei Fu, Yuanxiang JinPMID: 32293687 DOI: 10.1093/abbs/gmaa020

Abstract

3-Methylcholanthrene impacts on the female germ cells of rats without causing systemic toxicity

Eric Alejandro Rhon Calderón, Rocío Alejandra Galarza, Alicia Graciela FalettiPMID: 31712135 DOI: 10.1016/j.tox.2019.152328

Abstract

We have previously shown that daily exposure to the environmental pollutant 3-methylcholanthrene (3MC) alters the ovarian function by affecting follicle growth and ovulation. To extend our findings, the aims of this work were to study the effects of daily and non-daily exposure to 3MC on oocyte morphology and integrity and the meiosis process. To this end, immature female rats were daily (0.1-1.0 mg/kg) and non-daily (0.1 mg/kg, three times a week) exposed to 3MC and/or α-naphthoflavone (αNF) (80 mg/kg) for 19 and 20 days, respectively. The latter was used to study its ability to prevent the 3MC action. Follicular growth was examined by histology, apoptosis by in situ cell death detection, oocyte integrity by morphological parameters and fluorescent dyes, and the meiotic spindle by immunostaining. Compared with controls (C), and in a dose-dependent manner, all 3MC-treated rats showed i) increased presence of apoptotic cells in antral follicles and decreased percentage of healthy oocytes, ii) increased oocyte area, perimeter and perivitelline space and decreased thickness of the zona pellucida, and ii) increased percentage of oocytes with abnormal meiotic spindle. In addition, the non-daily dose of 3MC caused DNA damage in oocytes, but not in blood or bone marrow cells. All 3MC-induced changes were prevented with the co-treatment with αNF. These results suggest that low doses of 3MC severely disrupt the ovarian function and that germ cells seem to be more sensitive to this environmental pollutant than other cells such as peripheral blood and bone marrow cells.Hydroxysteroid sulfotransferase 2B1 affects gastric epithelial function and carcinogenesis induced by a carcinogenic agent

Wenting Hong, Fenghua Guo, Mingjie Yang, Dongke Xu, Ziyan Zhuang, Baolin Niu, Qianming Bai, Xiaobo LiPMID: 31757214 DOI: 10.1186/s12944-019-1149-6

Abstract

A healthy gastric mucosal epithelium exhibits tumor-suppressive properties. Gastric epithelial cell dysfunction contributes to gastric cancer development. Oxysterols provided from food or cholesterol oxidation in the gastric epithelium may be further sulfated by hydroxysteroid sulfotransferase 2B1 (SULT2B1), which is highly abundant in the gastric epithelium. However, the effects of SULT2B1 on gastric epithelial function and gastric carcinogenesis are unclear.A mouse gastric tumor model was established using carcinogenic agent 3-methylcholanthrene (3-MCA). A SULT2B1 deletion (SULT2B1

) human gastric epithelial line GES-1 was constructed by CRISPR/CAS9 genome editing system.

The gastric tumor incidence was higher in the SULT2B1

mice than in the wild-type (WT) mice. In gastric epithelial cells, adenovirus-mediated SULT2B1b overexpression reduced the levels of oxysterols, such as 24(R/S),25-epoxycholesterol (24(R/S),25-EC) and 27-hydroxycholesterol (27HC). This condition also increased PI3K/AKT signaling to promote gastric epithelial cell proliferation, epithelization, and epithelial development. However, SULT2B1 deletion or SULT2B1 knockdown suppressed PI3K/AKT signaling, epithelial cell epithelization, and wound healing and induced gastric epithelial cell malignant transition upon 3-MCA induction.

The abundant SULT2B1 expression in normal gastric epithelium might maintain epithelial function via the PI3K/AKT signaling pathway and suppress gastric carcinogenesis induced by a carcinogenic agent.

Aryl Hydrocarbon Receptor Directly Regulates

Tomohiro Edamitsu, Keiko Taguchi, Eri H Kobayashi, Ryuhei Okuyama, Masayuki YamamotoPMID: 31358547 DOI: 10.1128/MCB.00190-19

Abstract

Transgenic mice expressing a constitutively active form of the aryl hydrocarbon receptor in keratinocytes (AhR-CA mice) develop severe dermatitis that substantially recapitulates the pathology of human atopic dermatitis. The neurotrophic factor artemin (Artn) is highly expressed in the epidermis of AhR-CA mice and causes hypersensitivity to itch (alloknesis) by elongating nerves into the epidermis. However, whether thegene is regulated directly by AhR or indirectly through complex regulation associated with AhR remains unclear. To this end, we previously conducted chromatin immunoprecipitation-sequencing analyses of the

locus and found a xenobiotic response element (XRE) motif located far upstream (52 kb) of the gene. Therefore, in this study, we addressed whether the XRE actually regulates the

gene expression by deleting the region containing the motif. We generated two lines of Artn

mice. In the mouse epidermis, inducible expression of the

gene by the AhR agonist 3-methylcholanthrene was substantially suppressed compared to that in wild-type mice. Importantly, in AhR-CA::Artn

mice,

expression was significantly suppressed, and alloknesis was improved. These results demonstrate that the

gene is indeed regulated by the distal XRE-containing enhancer, and alloknesis in AhR-CA mice is provoked by the AhR-mediated direct induction of the

gene.

TREM2 Modulation Remodels the Tumor Myeloid Landscape Enhancing Anti-PD-1 Immunotherapy

Martina Molgora, Ekaterina Esaulova, William Vermi, Jinchao Hou, Yun Chen, Jingqin Luo, Simone Brioschi, Mattia Bugatti, Andrea Salvatore Omodei, Biancamaria Ricci, Catrina Fronick, Santosh K Panda, Yoshiko Takeuchi, Matthew M Gubin, Roberta Faccio, Marina Cella, Susan Gilfillan, Emil R Unanue, Maxim N Artyomov, Robert D Schreiber, Marco ColonnaPMID: 32783918 DOI: 10.1016/j.cell.2020.07.013

Abstract

Checkpoint immunotherapy unleashes T cell control of tumors, but is undermined by immunosuppressive myeloid cells. TREM2 is a myeloid receptor that transmits intracellular signals that sustain microglial responses during Alzheimer's disease. TREM2 is also expressed by tumor-infiltrating macrophages. Here, we found that Trem2mice are more resistant to growth of various cancers than wild-type mice and are more responsive to anti-PD-1 immunotherapy. Furthermore, treatment with anti-TREM2 mAb curbed tumor growth and fostered regression when combined with anti-PD-1. scRNA-seq revealed that both TREM2 deletion and anti-TREM2 are associated with scant MRC1

and CX

CR1

macrophages in the tumor infiltrate, paralleled by expansion of myeloid subsets expressing immunostimulatory molecules that promote improved T cell responses. TREM2 was expressed in tumor macrophages in over 200 human cancer cases and inversely correlated with prolonged survival for two types of cancer. Thus, TREM2 might be targeted to modify tumor myeloid infiltrates and augment checkpoint immunotherapy.

SQSTM1/p62 and PPARGC1A/PGC-1alpha at the interface of autophagy and vascular senescence

Gloria Salazar, Abigail Cullen, Jingwen Huang, Yitong Zhao, Alexa Serino, Lula Hilenski, Nikolay Patrushev, Farshad Forouzandeh, Hyun Seok HwangPMID: 31441382 DOI: 10.1080/15548627.2019.1659612

Abstract

Defective macroautophagy/autophagy and mitochondrial dysfunction are known to stimulate senescence. The mitochondrial regulator PPARGC1A (peroxisome proliferator activated receptor gamma, coactivator 1 alpha) regulates mitochondrial biogenesis, reducing senescence of vascular smooth muscle cells (VSMCs); however, it is unknown whether autophagy mediates PPARGC1A-protective effects on senescence. UsingVSMCs, we identified the autophagy receptor SQSTM1/p62 (sequestosome 1) as a major regulator of autophagy and senescence of VSMCs. Abnormal autophagosomes were observed in VSMCs in aortas of

mice.

VSMCs in culture presented reductions in LC3-II levels; in autophagosome number; and in the expression of SQSTM1 (protein and mRNA), LAMP2 (lysosomal-associated membrane protein 2), CTSD (cathepsin D), and TFRC (transferrin receptor). Reduced SQSTM1 protein expression was also observed in aortas of

mice and was upregulated by PPARGC1A overexpression, suggesting that SQSTM1 is a direct target of PPARGC1A. Inhibition of autophagy by 3-MA (3 methyladenine), spautin-1 or

(autophagy related 5) siRNA stimulated senescence. Rapamycin rescued the effect of

siRNA in

, but not in

VSMCs, suggesting that other targets of MTOR (mechanistic target of rapamycin kinase), in addition to autophagy, also contribute to senescence.

siRNA increased senescence basally and in response to AGT II (angiotensin II) and zinc overload, two known inducers of senescence. Furthermore,

gene deficiency mimicked the phenotype of

depletion by presenting reduced autophagy and increased senescence

and

. Thus, PPARGC1A upregulates autophagy reducing senescence by a SQSTM1-dependent mechanism. We propose SQSTM1 as a novel target in therapeutic interventions reducing senescence.

3-MA: 3 methyladenine; ACTA2/SM-actin: actin, alpha 2, smooth muscle, aorta; ACTB/β-actin: actin beta; AGT II: angiotensin II; ATG5: autophagy related 5; BECN1: beclin 1; CAT: catalase; CDKN1A: cyclin-dependent kinase inhibitor 1A (P21); Chl: chloroquine; CTSD: cathepsin D; CYCS: cytochrome C, somatic; DHE: dihydroethidium; DPBS: Dulbecco's phosphate-buffered saline; EL: elastic lamina; EM: extracellular matrix; FDG: fluorescein-di-β-D-galactopyranoside; GAPDH: glyceraldehyde-3-phosphate dehydrogenase; γH2AFX: phosphorylated H2A histone family, member X, H

DCFDA: 2',7'-dichlorodihydrofluorescein diacetate; LAMP2: lysosomal-associated membrane protein 2; MASMs: mouse vascular smooth muscle cells; MEF: mouse embryonic fibroblast; NBR1: NBR1, autophagy cargo receptor; NFKB/NF-κB: nuclear factor of kappa light polypeptide gene enhancer in B cells; MTOR: mechanistic target of rapamycin kinase; NFE2L2: nuclear factor, erythroid derived 2, like 2; NOX1: NADPH oxidase 1; OPTN: optineurin; PFA: paraformaldehyde; PFU: plaque-forming units; PPARGC1A/PGC-1α: peroxisome proliferator activated receptor, gamma, coactivator 1 alpha; Ptdln3K: phosphatidylinositol 3-kinase; RASMs: rat vascular smooth muscle cells; ROS: reactive oxygen species; SA-GLB1/β-gal: senescence-associated galactosidase, beta 1; SASP: senescence-associated secretory phenotype; SIRT1: sirtuin 1; Spautin 1: specific and potent autophagy inhibitor 1; SQSTM1/p62: sequestosome 1; SOD: superoxide dismutase; TEM: transmission electron microscopy; TFEB: transcription factor EB; TFRC: transferrin receptor; TRP53/p53: transformation related protein 53; TUBG1: tubulin gamma 1; VSMCs: vascular smooth muscle cells; WT: wild type.

Mutational landscape in genetically engineered, carcinogen-induced, and radiation-induced mouse sarcoma

Chang-Lung Lee, Yvonne M Mowery, Andrea R Daniel, Dadong Zhang, Alexander B Sibley, Joe R Delaney, Amy J Wisdom, Xiaodi Qin, Xi Wang, Isibel Caraballo, Jeremy Gresham, Lixia Luo, David Van Mater, Kouros Owzar, David G KirschPMID: 31112524 DOI: 10.1172/jci.insight.128698

Abstract

Cancer development is influenced by hereditary mutations, somatic mutations due to random errors in DNA replication, or external factors. It remains unclear how distinct cell-intrinsic and -extrinsic factors impact oncogenesis within the same tissue type. We investigated murine soft tissue sarcomas generated by oncogenic alterations (KrasG12D activation and p53 deletion), carcinogens (3-methylcholanthrene [MCA] or ionizing radiation), and in a novel model combining both factors (MCA plus p53 deletion). Whole-exome sequencing demonstrated distinct mutational signatures in individual sarcoma cohorts. MCA-induced sarcomas exhibited high mutational burden and predominantly G-to-T transversions, while radiation-induced sarcomas exhibited low mutational burden and a distinct genetic signature characterized by C-to-T transitions. The indel to substitution ratio and amount of gene copy number variations were high for radiation-induced sarcomas. MCA-induced tumors generated on a p53-deficient background showed the highest genomic instability. MCA-induced sarcomas harbored mutations in putative cancer-driver genes that regulate MAPK signaling (Kras and Nf1) and the Hippo pathway (Fat1 and Fat4). In contrast, radiation-induced sarcomas and KrasG12Dp53-/- sarcomas did not harbor recurrent oncogenic mutations, rather they exhibited amplifications of specific oncogenes: Kras and Myc in KrasG12Dp53-/- sarcomas, and Met and Yap1 for radiation-induced sarcomas. These results reveal that different initiating events drive oncogenesis through distinct mechanisms.AHR and GPER mediate the stimulatory effects induced by 3-methylcholanthrene in breast cancer cells and cancer-associated fibroblasts (CAFs)

Francesca Cirillo, Rosamaria Lappano, Leonardo Bruno, Bruno Rizzuti, Fedora Grande, Rita Guzzi, Sara Briguori, Anna Maria Miglietta, Miki Nakajima, Maria Teresa Di Martino, Marcello MaggioliniPMID: 31370872 DOI: 10.1186/s13046-019-1337-2

Abstract

The chemical carcinogen 3-methylcholanthrene (3MC) binds to the aryl hydrocarbon receptor (AHR) that regulates the expression of cytochrome P450 (CYP) enzymes as CYP1B1, which is involved in the oncogenic activation of environmental pollutants as well as in the estrogen biosynthesis and metabolism. 3MC was shown to induce estrogenic responses binding to the estrogen receptor (ER) α and stimulating a functional interaction between AHR and ERα. Recently, the G protein estrogen receptor (GPER) has been reported to mediate certain biological responses induced by endogenous estrogens and environmental compounds eliciting an estrogen-like activity.Molecular dynamics and docking simulations were performed to evaluate the potential of 3MC to interact with GPER. SkBr3 breast cancer cells and cancer-associated fibroblasts (CAFs) derived from breast tumor patients were used as model system. Real-time PCR and western blotting analysis were performed in order to evaluate the activation of transduction mediators as well as the mRNA and protein levels of CYP1B1 and cyclin D1. Co-immunoprecipitation studies were performed in order to explore the potential of 3MC to trigger the association of GPER with AHR and EGFR. Luciferase assays were carried out to determine the activity of CYP1B1 promoter deletion constructs upon 3MC exposure, while the nuclear shuttle of AHR induced by 3MC was assessed through confocal microscopy. Cell proliferation stimulated by 3MC was determined as biological counterpart of the aforementioned experimental assays. The statistical analysis was performed by ANOVA.

We first ascertained by docking simulations the ability of 3MC to interact with GPER. Thereafter, we established that 3MC activates the EGFR/ERK/c-Fos transduction signaling through both AHR and GPER in SkBr3 cells and CAFs. Then, we found that these receptors are involved in the up-regulation of CYP1B1 and cyclin D1 as well as in the stimulation of growth responses induced by 3MC.

In the present study we have provided novel insights regarding the molecular mechanisms by which 3MC may trigger a physical and functional interaction between AHR and GPER, leading to the stimulation of both SkBr3 breast cancer cells and CAFs. Altogether, our results indicate that 3MC may engage both GPER and AHR transduction pathways toward breast cancer progression.